Phenylacetoxytrimethylsilane

Description

Historical Development and Significance of Silyl (B83357) Esters in Organic Synthesis

The exploration of silyl esters as reactive intermediates in organic synthesis began in earnest in the 1960s. nih.govnih.govalfa-chemistry.comchemicalbook.com Since then, their use has grown substantially, as evidenced by the increasing number of publications mentioning them each decade. nih.gov Silyl esters are generally more reactive than their alkyl ester counterparts, a characteristic that provides distinct advantages in chemical transformations. nih.gov

A key feature of silyl esters is that their reactivity can be modulated by altering the substituents on the silicon atom. nih.govnih.govalfa-chemistry.comchemicalbook.com This tunability allows chemists to fine-tune their properties for specific applications. The significance of silyl esters lies in their utility as precursors for a variety of functional groups, including amides, other esters, aldehydes, and alcohols. nih.govnih.govalfa-chemistry.com Furthermore, the organosilicon reagents used to generate silyl esters are often readily available, easy to handle, and considered environmentally benign, which adds to their appeal in contemporary chemistry. nih.gov Silylation, the process of introducing a silyl group to a molecule, is a fundamental technique not only for synthesis but also for analysis, as it can increase the volatility of compounds for techniques like gas chromatography. google.com

Phenylacetoxytrimethylsilane as a Representative Trimethylsilyl (B98337) Ester

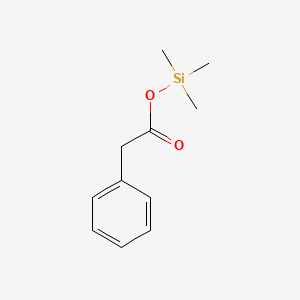

This compound, also known as trimethylsilyl 2-phenylacetate, is a characteristic example of a trimethylsilyl ester. nih.govchemicalbook.com Its structure features a trimethylsilyl group, (CH₃)₃Si-, covalently bonded to the oxygen atom of a phenylacetate (B1230308) group. This arrangement makes it an ester of phenylacetic acid and trimethylsilanol.

The compound's properties are typical of a simple silyl ester, serving as a useful model for understanding the behavior of this functional group. It is a colorless liquid at room temperature and is used in various chemical synthesis applications. lookchem.com A primary application is in the protection of carboxylic acid groups during multi-step syntheses.

| Property | Value | Source |

|---|---|---|

| CAS Number | 2078-18-4 | nih.govchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₆O₂Si | nih.govchemicalbook.com |

| Molecular Weight | 208.33 g/mol | nih.govchemicalbook.com |

| Boiling Point | 96-97 °C at 0.7 mmHg | lookchem.comsigmaaldrich.com |

| Density | 0.982 g/mL at 25 °C | lookchem.comsigmaaldrich.com |

| Refractive Index (n20/D) | 1.478 | lookchem.comsigmaaldrich.com |

Overview of Research Trajectories for Trimethylsilyl Esters

Research involving trimethylsilyl esters has followed several key trajectories, driven by their versatile reactivity.

One of the most significant areas of research is their application in amide bond formation . nih.govchemicalbook.com Early studies, dating back to the late 1960s and early 1970s, utilized chlorosilanes to mediate the coupling of carboxylic acids and amines, which proceeds through a silyl ester intermediate. nih.gov Modern research focuses on developing more efficient and environmentally friendly direct amidation methods using various silicon-based reagents. nih.govchemicalbook.com

Another major research avenue is their use in protecting group chemistry . The trimethylsilyl group can be used to temporarily block a carboxylic acid functional group, preventing it from reacting while other parts of the molecule are modified. google.comlabnovo.com The stability of silyl esters, much like silyl ethers, is influenced by the steric bulk of the groups attached to the silicon atom, allowing for selective protection and deprotection strategies. nih.govlookchem.comlabnovo.com

The reduction of silyl esters to form aldehydes, alcohols, and other functional groups is also a well-explored area. nih.govalfa-chemistry.comchemicalbook.com The increased reactivity of the silyl ester compared to an alkyl ester facilitates these transformations under milder conditions.

Finally, a growing body of research investigates the in situ generation of silyl esters . nih.govnih.govalfa-chemistry.comchemicalbook.com In many catalytic reactions, particularly those employing hydrosilanes as reducing agents, silyl esters are formed as transient intermediates that are then consumed in a subsequent step. nih.govnih.govalfa-chemistry.com Understanding the role of these often-overlooked intermediates is crucial for mechanistic elucidation and the development of new synthetic methods. For instance, in certain aldol (B89426) reactions, the in-situ conversion of a carboxylic acid to its trimethylsilyl ester facilitates the formation of a key ketene (B1206846) acetal (B89532) intermediate, enabling the reaction to proceed under mild conditions. richmond.edu

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2Si/c1-14(2,3)13-11(12)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCXSUHALKENOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334153 | |

| Record name | Phenylacetoxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2078-18-4 | |

| Record name | Phenylacetoxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Analysis of the Reactivity and Mechanistic Pathways of Phenylacetoxytrimethylsilane and Trimethylsilyl Esters

Reductive Transformations of Silyl (B83357) Esters

The reduction of silyl esters, including Phenylacetoxytrimethylsilane, offers a versatile route to alcohols and aldehydes. The outcome of these reductions is highly dependent on the nature of the reducing agent and the reaction conditions employed.

Metal Hydride Mediated Reductions

Complex metal hydrides are potent reagents for the reduction of trimethylsilyl (B98337) esters. The reactivity of these reagents varies, allowing for a degree of control over the reduction products.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of carbonyl compounds, including silyl esters. adichemistry.commasterorganicchemistry.comlibretexts.org The reduction of trimethylsilyl esters with LiAlH₄ typically proceeds to the corresponding primary alcohol. adichemistry.com The reaction involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent cleavage of the silicon-oxygen bond and further reduction of the transient aldehyde ultimately yields the alcohol after an aqueous workup. libretexts.org

Sodium borohydride (NaBH₄), a milder reducing agent compared to LiAlH₄, can also be employed for the reduction of silyl esters. researchgate.netmasterorganicchemistry.comchemguide.co.uk However, its reactivity towards esters is generally lower than that towards aldehydes and ketones. chemistrysteps.com The reduction of aromatic silyl esters with NaBH₄ often requires the presence of an activating agent or harsher reaction conditions to proceed efficiently. researchgate.net

The following table summarizes the general reactivity of metal hydrides with trimethylsilyl esters:

| Reducing Agent | Reactivity with Trimethylsilyl Esters | Typical Product |

| Lithium Aluminum Hydride (LiAlH₄) | High | Primary Alcohol |

| Sodium Borohydride (NaBH₄) | Moderate to Low | Primary Alcohol |

This table provides a general overview of the reactivity. Specific reaction outcomes can be influenced by substrate structure and reaction conditions.

Metal-Free Reduction Strategies

Metal-free reduction methods, primarily involving hydrosilylation, have emerged as a valuable alternative to metal hydride-mediated processes. These reactions typically employ a silane (B1218182) as the hydride source and are often catalyzed by non-metallic species. organic-chemistry.org

The hydrosilylation of silyl esters can lead to the formation of the corresponding alcohols. mdpi.com The mechanism is believed to involve the activation of the silane, followed by the transfer of a hydride to the carbonyl carbon of the silyl ester. While specific studies on the metal-free hydrosilylation of this compound are not extensively documented, the general principles of silyl ester reduction suggest its feasibility. The reaction is often facilitated by catalysts that can activate the Si-H bond.

Chemo- and Regioselective Reductions

The selective reduction of a silyl ester in the presence of other functional groups is a crucial aspect of synthetic chemistry. The chemoselectivity of a reduction is largely dictated by the choice of the reducing agent and the inherent reactivity of the functional groups present in the molecule. rsc.orgehu.esnih.gov

For instance, the milder nature of NaBH₄ allows for the selective reduction of aldehydes and ketones in the presence of silyl esters under controlled conditions. chemistrysteps.com Conversely, the high reactivity of LiAlH₄ will typically lead to the reduction of both functionalities. masterorganicchemistry.com The judicious choice of silane in hydrosilylation reactions can also impart chemoselectivity, allowing for the reduction of an ester group while leaving a carbon-carbon double bond intact. rsc.orgehu.es

Regioselectivity becomes important when dealing with molecules containing multiple, chemically distinct silyl ester groups or other reducible functionalities at different positions. researchgate.netyoutube.comnih.gov In such cases, factors like steric hindrance and the electronic environment around the carbonyl group can influence which site is preferentially attacked by the hydride reagent. For substituted aromatic silyl esters, the position and electronic nature of the substituents on the aromatic ring can affect the reactivity of the ester group towards reduction.

Nucleophilic Acyl Substitution and Coupling Reactions

The electrophilic nature of the carbonyl carbon in this compound makes it a prime target for nucleophilic attack, leading to acyl substitution products. This reactivity is particularly exploited in the formation of amide bonds.

Amidation Reactions and Amine Synthesis

The reaction of silyl esters with amines provides a direct route to amides, which are fundamental structural motifs in a vast array of biologically active molecules and materials.

Chlorosilanes can be employed to mediate the direct amidation of carboxylic acids with amines. thieme-connect.comthieme-connect.comcore.ac.uk In this process, the carboxylic acid is first converted in situ to a reactive silyl ester intermediate, such as this compound. This intermediate is then subjected to nucleophilic attack by an amine. researchgate.net

The mechanism is thought to involve the following key steps:

Formation of the Silyl Ester: The carboxylic acid reacts with a chlorosilane (e.g., trimethylsilyl chloride) in the presence of a base to form the trimethylsilyl ester and a hydrochloride salt.

Nucleophilic Attack: The amine, acting as a nucleophile, attacks the carbonyl carbon of the silyl ester.

Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, and the trimethylsilanolate group departs as a leaving group.

Amide Formation: Subsequent proton transfer yields the final amide product and trimethylsilanol, which can further react to form hexamethyldisiloxane. researchgate.net

The use of chlorosilanes provides an efficient method for amide bond formation under relatively mild conditions. The reactivity of the silyl ester intermediate is crucial for the success of this transformation. thieme-connect.com

Transesterification and Ester Synthesis

While silyl esters are more commonly used for amidation, they can also serve as precursors for other esters. core.ac.ukthieme-connect.com The process of exchanging the organic group of an ester is known as transesterification. wikipedia.orgmasterorganicchemistry.com

Silyl esters can be converted into their corresponding alkyl esters by treatment with an alkyl halide in the presence of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). semanticscholar.org This transformation is applicable to a range of silyl esters, including those derived from aromatic and α,β-unsaturated carboxylic acids. The reaction proceeds smoothly at room temperature. This method has also been successfully applied to the intramolecular formation of lactones. semanticscholar.org

Furthermore, silyl esters have been utilized as transient intermediates in the synthesis of specialized esters, such as perfluoroalkyl esters and thioesters. core.ac.uk For example, tetrakis(perfluoroalkoxy)silanes can directly transform carboxylic acids into the corresponding perfluoroalkyl esters. core.ac.uk

Table 4: Ester Synthesis from Silyl Esters

| Silyl Ester Substrate | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Trimethylsilyl 3-phenylpropionate | Benzyl bromide, TBAF·3H₂O | Benzyl 3-phenylpropionate | 91 | semanticscholar.org |

| t-Butyldimethylsilyl 3-phenylpropionate | Benzyl bromide, TBAF·3H₂O | Benzyl 3-phenylpropionate | 91 | semanticscholar.org |

Formation of Acid Chlorides

Acyl chlorides are highly reactive carboxylic acid derivatives and are valuable synthetic intermediates. chemguide.co.uklibretexts.org Silyl esters can be converted to acid chlorides under neutral conditions, which is advantageous for substrates that are sensitive to the acidic conditions of traditional methods (e.g., using thionyl chloride or phosphorus pentachloride). chemguide.co.ukacs.orgresearchgate.net

The reaction of a silyl ester, such as a tert-butyldimethylsilyl ester, with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) provides the corresponding acid chloride. acs.org This method avoids the generation of strong acids as byproducts. chemicalbook.com The use of silicon tetrachloride has also been reported as a method for preparing acyl chlorides from carboxylic acids, which proceeds through silyl ester intermediates. google.com

Carbon-Carbon Bond Forming Reactions

Boron-Catalyzed Aldol (B89426) Reactions Mediated by Silyl Esters

The aldol reaction is a cornerstone of C-C bond formation in organic synthesis. The use of silyl esters, also referred to as siloxy esters in this context, has been shown to facilitate boron-catalyzed asymmetric aldol reactions of carboxylic acids. chemrxiv.org

The pre-conversion of a carboxylic acid to its corresponding silyl ester is crucial for the success of this reaction. chemrxiv.org The silyl ester serves as a traceless activator. The reaction is believed to proceed through the formation of Si/B enediolates as the active species for the asymmetric aldol reaction. chemrxiv.org The formation of the silyl ester aids in both the enolization step by acidifying the α-proton and in the catalyst turnover by mitigating the coordination of the carboxylate to the boron catalyst. chemrxiv.org

This methodology allows for chemoselective and catalytic asymmetric aldol reactions on multifunctional substrates that would be difficult to achieve with the free carboxylic acid due to issues with basicity required for enolization and product inhibition. chemrxiv.org The stereochemistry of the product is controlled by the chirality of the boron catalyst. chemrxiv.org

Table 5: Optimization of Boron-Catalyzed Aldol Reaction of a Silyl Ester

| Entry | Silylating Agent | Catalyst | Yield of Aldol Product (%) | Reference |

|---|---|---|---|---|

| 1 | None | Chiral Boron Catalyst | Up to catalyst loading | chemrxiv.org |

| 2 | TMSCl | Chiral Boron Catalyst | High | chemrxiv.org |

This table is a conceptual representation based on the finding that pre-conversion to silyl esters facilitates the reaction. chemrxiv.org

Role of Si/B Enediolates as Active Species

In boron-catalyzed α-functionalizations of carboxylic acids, the in-situ formation of a silyl ester is crucial for generating the catalytically active species. Experimental and computational studies have proposed that heterobimetallic Si/B enediolates are the key active intermediates in these transformations, such as in chemoselective asymmetric aldol reactions.

The reaction pathway involves the initial conversion of the carboxylic acid to its corresponding trimethylsilyl ester. In the presence of a chiral boron catalyst, this silyl ester undergoes enolization to form a transient Si/B enediolate. This species is the active nucleophile that participates in the subsequent bond-forming step, for instance, adding to an aldehyde. The involvement of the silyl group in this active intermediate is supported by the observation that the enantioselectivity and diastereoselectivity of the reaction are dependent on the nature of the silyl group used. Density Functional Theory (DFT) calculations have corroborated this model, indicating a low energy barrier for the deprotonation of the silyl ester to form the Si/B enediolate, which then proceeds to react in an inner-sphere fashion.

Acidification of Alpha-Protons in Carboxylic Acids

A primary function of converting a carboxylic acid to a trimethylsilyl ester is the enhancement of the acidity of its α-protons. The electron-withdrawing nature of the carbonyl group acidifies the adjacent C-H bonds, but this effect is significantly amplified upon silylation. The replacement of the acidic hydroxyl proton with a trimethylsilyl group modifies the electronic structure, making the α-protons more susceptible to deprotonation by a base.

This increased acidity facilitates the enolization step, which is often the rate-determining step in α-functionalization reactions. By lowering the energy barrier for enolate formation, the silylation strategy allows these reactions to proceed under milder conditions and with greater efficiency. This principle is fundamental to the success of various boron-catalyzed reactions, where the formation of the silyl ester enables the generation of the necessary enediolate intermediate for subsequent transformations.

Attenuation of Lewis Base Poisoning in Catalysis

In catalytic reactions employing Lewis acids, the presence of free carboxylic acids or their conjugate bases (carboxylates) can be detrimental. Carboxylates are effective Lewis bases and can coordinate strongly to the Lewis acidic center of the catalyst (e.g., boron), forming a stable borate complex. This coordination deactivates the catalyst, attenuating its Lewis acidity and hindering its ability to promote the desired reaction. This phenomenon is known as catalyst poisoning.

Decarboxylative Transformations of Protected Beta-Keto Esters

Trimethylsilyl groups can be employed as selectively cleavable protecting groups to facilitate the decarboxylation of β-keto esters. Specifically, β-keto esters derived from 2-(trimethylsilyl)ethanol exhibit unique reactivity. These esters undergo efficient cleavage and decarboxylation when treated with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF). researchgate.net

This transformation is highly chemoselective. While the 2-(trimethylsilyl)ethyl β-keto ester is readily dealkoxycarbonylated, other common esters, such as methyl, tert-butyl, or benzyl esters, remain intact under the same reaction conditions. researchgate.net This orthogonality allows for targeted decarboxylation in complex molecules containing multiple ester functionalities. The mechanism involves fluoride-induced fragmentation of the silyl group, which triggers the subsequent decarboxylation. This method provides a mild and selective alternative to harsh acidic or basic hydrolysis conditions typically required for the decarboxylation of β-keto acids. chemistrysteps.comyoutube.comlibretexts.org

| Ester Protecting Group | Cleavage/Decarboxylation with TBAF·3H₂O | Typical Cleavage Conditions (if different) | Reference |

| 2-(Trimethylsilyl)ethyl | Yes (at 50 °C in THF) | - | researchgate.net |

| Methyl | No | Strong acid or base (e.g., saponification) | researchgate.net |

| tert-Butyl | No | Acid (e.g., TFA) | researchgate.net |

| Benzyl | No | Hydrogenolysis (e.g., H₂, Pd/C) | researchgate.net |

| Allyl | No | Pd(0) catalysis | nih.gov |

Friedel-Crafts Acylation Involving Mixed Anhydrides

While Friedel-Crafts acylation traditionally utilizes acyl chlorides or anhydrides, modern variations have demonstrated the use of esters as stable and accessible acylating agents. organic-chemistry.orgwikipedia.orgsigmaaldrich.com In this context, silyl esters or related intermediates play a key role. A notable method involves the reaction of an arene with an ester in the presence of a catalyst system comprising indium tribromide (InBr₃) and dimethylchlorosilane (Me₂HSiCl). organic-chemistry.org

In this process, the alkoxy ester reacts with the silane to generate a key intermediate, a mixed silyl-carboxy anhydride (B1165640) (RCOOSi(Cl)Me₂). This transient species is a highly effective acylating agent. The silyl group activates the carbonyl group, facilitating the generation of an acylium ion or its equivalent upon interaction with the Lewis acid catalyst. This electrophile then undergoes a classic Friedel-Crafts reaction with an aromatic substrate. This approach avoids the need for preparing unstable acyl halides and allows for the acylation of various arenes with good yields and high regioselectivity. organic-chemistry.org

| Ester Type | Arene | Product | Yield (%) | Reference |

| tert-Butyl pivalate | Toluene | 4-Pivaloyltoluene | 95 | organic-chemistry.org |

| Benzyl benzoate | Toluene | 4-Methylbenzophenone | 90 | organic-chemistry.org |

| Isopropyl acetate | Anisole | 4-Methoxyacetophenone | 81 | organic-chemistry.org |

| tert-Butyl benzoate | Benzene | Benzophenone | 84 | organic-chemistry.org |

Silyl-Proton Exchange Reactions

Silyl-proton exchange is a fundamental process underlying the reactivity of silyl esters at the α-carbon. This exchange is central to the formation of silyl enol ethers, which are versatile nucleophilic intermediates in organic synthesis. wikipedia.orgchemeurope.com The transformation of a carbonyl compound, such as an ester, into a silyl enol ether involves the net replacement of an α-proton with a silyl group on the enolate oxygen.

The mechanism typically proceeds via deprotonation of the α-carbon using a suitable base (e.g., triethylamine (B128534) or the more powerful lithium diisopropylamide, LDA) to generate an enolate. youtube.com This enolate anion is then "trapped" by a silyl electrophile, commonly a trimethylsilyl halide like trimethylsilyl chloride. youtube.com Because of the high affinity of silicon for oxygen (oxophilicity), the silylation occurs exclusively at the oxygen atom of the enolate, yielding the silyl enol ether. wikipedia.orgyoutube.com This sequence—deprotonation followed by silylation—constitutes a formal silyl-proton exchange and converts the α-carbon from a proton-bearing site to part of a nucleophilic double bond system.

Intermediate Characterization and Elucidation of Reaction Dynamics

Understanding the precise mechanisms of reactions involving this compound and related silyl esters relies heavily on the characterization of transient intermediates and the elucidation of reaction dynamics. Due to their often high reactivity and short lifetimes, these intermediates are challenging to isolate and study directly. core.ac.uk Consequently, a combination of computational and specialized experimental techniques is employed.

Computational Studies: Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable for mapping reaction energy profiles. These studies provide crucial insights into the structure and stability of proposed intermediates, such as the Si/B enediolates discussed previously. By calculating the free energy barriers for different mechanistic pathways, computational models can rationalize observed stereoselectivities and reaction rates, lending strong support to proposed mechanisms. researchgate.net

Spectroscopic Techniques: While direct observation is difficult, advanced spectroscopic methods can be used to detect or trap reactive intermediates. For example, techniques like infrared ion spectroscopy can be applied in the gas phase to characterize the structure of mass-selected ionic intermediates. researchgate.net In solution, NMR experiments can sometimes detect the formation of more stable silyl ester intermediates that are part of a proposed catalytic cycle. core.ac.uk The trapping of transient silyl cations by co-catalysts has also been proposed and investigated through a combination of catalytic studies and DFT calculations. researchgate.net These combined approaches provide a more complete picture of the complex reaction dynamics involving silyl ester intermediates.

Beta-Silyl Carbocation Intermediates in Esterification

The stabilization of a positive charge on a carbon atom beta to a silicon atom, known as the β-silicon effect, is a well-documented phenomenon that can dramatically influence reaction rates and mechanisms. This effect arises from the hyperconjugation of the carbon-silicon (C-Si) σ-bond with the empty p-orbital of the carbocation. This interaction can lead to rate enhancements of up to 10¹² in solvolysis reactions, indicating substantial stabilization of the cationic intermediate. nih.gov

In the context of esterification reactions involving silyl esters like this compound, the potential involvement of β-silyl carbocation intermediates is a key consideration for understanding their reactivity. While direct observation of such intermediates in these specific reactions is challenging, their formation is mechanistically plausible under certain conditions, particularly in reactions proceeding through an SN1-like pathway.

Computational studies have indicated a significant carbocation stabilization energy of 16.6 kcal/mol due to a β-trimethylsilyl group. nih.gov The mechanism of the β-effect of silicon has been shown to involve an open, unbridged carbocation intermediate. scispace.com For a reaction involving this compound, an electrophilic attack on the carbonyl oxygen could, in a hypothetical pathway, lead to a transition state with developing positive charge on the α-carbon. The presence of the adjacent silyl group could stabilize this charge, thereby influencing the reaction's activation energy.

Formation of Silanaminium Carboxylate Salts

The reaction of silyl esters with amines is a common method for amide bond formation. Mechanistic investigations into these reactions have revealed the formation of interesting intermediates. In a study involving the reaction of a triaryl silyl ester with an amine in a non-polar solvent like toluene at room temperature, the expected amide was not immediately formed. Instead, the reaction led to the instantaneous formation of a white precipitate. acs.org This precipitate was identified as a silanaminium carboxylate salt. acs.org

This salt formation arises from the interaction between the silyl ester and the amine. The amine can act as a nucleophile, but also as a base, leading to the formation of an ammonium (B1175870) cation and a carboxylate anion, which are associated with the silylated species. The formation of this salt was confirmed by the fact that an identical precipitate was obtained when the corresponding silyl amine was combined stoichiometrically with the carboxylic acid. acs.org

Interestingly, when the isolated silanaminium carboxylate salt was redissolved in a rigorously dried deuterated chloroform (CDCl₃), it was observed to be in equilibrium with the starting silyl ester and amine. acs.org Over a period of several days at room temperature, this mixture evolved to produce the final amide product, along with a silanol (B1196071) and a disiloxane. This observation suggests that the silanaminium carboxylate salt is a key intermediate in the amidation pathway, and its formation can be a reversible process. The productive reaction to the amide involves the nucleophilic attack of the amine on the carbonyl carbon of the silyl ester within this equilibrium mixture. acs.org

The formation of such salts highlights the complex mechanistic landscape of silyl ester reactions and demonstrates that the pathway to the final products can involve discrete, characterizable intermediates.

Influence of Silicon Substituents on Silyl Ester Reactivity

The reactivity of silyl esters is significantly modulated by the nature of the substituents attached to the silicon atom. researchgate.net These substituents can exert both steric and electronic effects, which in turn influence the susceptibility of the silyl ester to nucleophilic attack. Nucleophiles can attack a silyl ester at two primary sites: the carbonyl carbon (path I) or the silicon atom (path II). core.ac.uk

The balance between these two pathways is dictated by the properties of the silicon substituents. An increase in the steric bulk of the groups on the silicon atom hinders the approach of a nucleophile to the silicon center. core.ac.uk Similarly, electron-donating substituents on the silicon increase its electron density, making it a harder electrophile and thus less susceptible to nucleophilic attack. core.ac.uk Consequently, bulkier and more electron-donating substituents on the silicon atom increase the hydrolytic stability of the silyl ester with respect to attack at the silicon (path II). core.ac.uk This increased stability towards attack at the silicon atom makes nucleophilic attack at the carbonyl carbon (path I) more likely. core.ac.uk

This principle is illustrated by the relative hydrolysis rates of different tetraalkoxysilanes, which can be seen as analogous to silyl esters in terms of the Si-O bond reactivity. For instance, tetramethoxysilane hydrolyzes more rapidly than tetraethoxysilane, which in turn is more reactive than tetra-n-butoxysilane. gelest.com This trend can be attributed to the increasing steric hindrance around the silicon atom, which impedes the approach of water molecules.

The following table presents data on the relative hydrolysis rates of various α-amine ketoximesilanes, which serve as crosslinkers in the preparation of RTV silicone rubber. Although these are not this compound, the data provides a clear illustration of how different substituents on the silicon atom affect the rate of hydrolysis of the Si-O bond.

| Compound (α-Amine Ketoximesilane) | Abbreviation | Rate Constant (k) x 10⁻⁴ s⁻¹ |

| α-(N,N-diethyl)aminomethyltri(methylethylketoxime)silane | DEMOS | 12.2 |

| α-(n-butyl)aminomethyltri(methylethylketoxime)silane | n-BMOS | 10.3 |

| α-(dibutyl)aminomethyltri(methylethylketoxime)silane | DBMOS | 9.8 |

| α-(cyclohexyl)aminomethyltri(methylethylketoxime)silane | CMOS | 8.4 |

| α-(β-aminomethyl)aminomethyltri(methylethylketoxime)silane | AEMOS | 7.6 |

| Data sourced from a study on the hydrolysis kinetics of α-amine ketoximesilanes at 27 °C and 35% humidity. researchgate.net |

Strategic Applications of Phenylacetoxytrimethylsilane and Trimethylsilyl Esters in Advanced Organic Synthesis

Role as Temporary Protecting Groups for Carboxylic Acids

The protection of carboxylic acid functionalities is a common requirement in multi-step organic syntheses to prevent their interference with reagents intended for other parts of a molecule. mdpi.com Trimethylsilyl (B98337) esters, including phenylacetoxytrimethylsilane, serve as effective temporary protecting groups due to their ease of formation and subsequent mild removal.

A significant challenge in synthetic organic chemistry is the hydroboration of unsaturated carboxylic acids, as the acidic proton of the carboxyl group reacts with the borane (B79455) reagent. researchgate.net Conversion of the carboxylic acid to its trimethylsilyl ester provides a convenient and effective solution to this problem. researchgate.net This strategy allows the hydroboration-oxidation of the carbon-carbon double bond to proceed without affecting the carboxyl functionality. researchgate.net

The trimethylsilyl ester group is inert to a variety of hydroborating agents, including borane-tetrahydrofuran (B86392) complex (BH₃·THF), diborane (B8814927) (B₂H₆), and catecholborane. This tolerance allows for the selective hydroboration of the alkene moiety in the presence of the protected carboxylic acid. The resulting organoborane can then undergo various transformations, such as oxidation to an alcohol or halogenation, before the deprotection of the silyl (B83357) ester to regenerate the carboxylic acid. researchgate.net

The general scheme for this process is as follows:

Protection: The unsaturated carboxylic acid is reacted with a silylating agent, such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine (B128534) (Et₃N), to form the corresponding trimethylsilyl ester.

Hydroboration: The trimethylsilyl ester is then treated with a borane reagent to add a boron-hydrogen bond across the double bond.

Oxidation/Further Reaction: The resulting organoborane is typically oxidized with hydrogen peroxide (H₂O₂) and a base to yield a hydroxyl group.

Deprotection: The trimethylsilyl ester is easily hydrolyzed back to the carboxylic acid, often during the aqueous workup of the oxidation step.

This methodology has been successfully applied to a range of unsaturated carboxylic acids, demonstrating its broad utility in the synthesis of functionalized carboxylic acids. researchgate.net

Table 1: Examples of Hydroboration of Unsaturated Carboxylic Acids via Trimethylsilyl Ester Protection This table is interactive and can be sorted by clicking on the headers.

| Unsaturated Carboxylic Acid | Hydroborating Agent | Product after Oxidation and Deprotection |

|---|---|---|

| 10-Undecenoic acid | Diborane | 11-Hydroxyundecanoic acid |

| 3-Cyclohexene-1-carboxylic acid | Borane-methyl sulfide | trans-4-Hydroxycyclohexane-1-carboxylic acid |

| Oleic acid | Thexylborane | 9,10-Dihydroxyoctadecanoic acid |

The formation of trimethylsilyl esters is a straightforward process. A common method involves the reaction of the carboxylic acid with trimethylsilyl chloride in the presence of a tertiary amine base, such as triethylamine or imidazole. core.ac.uk This reaction is typically fast and proceeds under mild conditions. core.ac.uk Alternative silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) can also be employed, offering the advantage of avoiding an aqueous workup as the byproducts are volatile. sigmaaldrich.com

The stability of trimethylsilyl esters can be modulated by the steric bulk of the substituents on the silicon atom. While trimethylsilyl esters are generally sensitive to moisture and mild acidic or basic conditions, more sterically hindered silyl esters, such as those derived from tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) chlorides, exhibit greater stability. sigmaaldrich.com This allows for a tunable approach to carboxylic acid protection based on the requirements of the subsequent synthetic steps.

Deprotection of trimethylsilyl esters is facile and can often be achieved by simple exposure to water or alcohols, frequently during the reaction workup. researchgate.net For more robust silyl esters, specific reagents can be used. Fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are highly effective for cleaving silicon-oxygen bonds due to the high strength of the silicon-fluorine bond. mdpi.com Mildly acidic or basic aqueous conditions can also be used for deprotection. mdpi.com

Catalytic Activation and Facilitation of Organic Transformations

Beyond their role as simple protecting groups, trimethylsilyl esters are pivotal intermediates in the catalytic activation of carboxylic acids. The conversion of a carboxylic acid to a silyl ester enhances its electrophilicity, facilitating a range of subsequent transformations. core.ac.ukworktribe.com

The in situ generation of silyl esters plays a crucial role in some catalytic asymmetric reactions. For instance, the development of (trimethylsilyl)ethyl (TMSE) ester protected enolates has enabled their successful application in palladium-catalyzed enantioselective allylic alkylation. researchgate.net This approach allows for the synthesis of α-quaternary ketones and lactams with high yields and enantioselectivity. researchgate.net

In this strategy, a β-ketoester is protected as its (trimethylsilyl)ethyl ester. This substrate can then participate in a palladium-catalyzed asymmetric allylic alkylation reaction in the presence of a chiral ligand. The use of the TMSE group offers advantages over traditional protecting groups, such as allyl esters, because its removal with a fluoride source is orthogonal to the reaction conditions used for the palladium-catalyzed step. researchgate.net This methodology has proven effective for the coupling of complex and functionalized fragments that may not be stable under more traditional basic conditions. researchgate.net

The conversion of carboxylic acids to silyl esters is a key activation step in numerous synthetic methodologies, particularly in the formation of amides and esters. core.ac.uk Silyl esters are more reactive towards nucleophiles than the corresponding free carboxylic acids. This enhanced reactivity is exploited in various coupling reactions. core.ac.uk

For example, in amide bond formation, a carboxylic acid can be treated with a chlorosilane to form a silyl ester in situ. This activated intermediate then readily reacts with an amine to form the desired amide. This process often proceeds under mild conditions and avoids the need for harsh coupling reagents that can lead to side reactions or racemization of chiral centers. core.ac.uk Similarly, silyl esters can react with alcohols to form esters, often facilitated by a catalytic amount of a Lewis acid.

The in situ activation of carboxylic acids with silanes has also been utilized in reduction reactions. For instance, the reduction of a carboxylic acid to an aldehyde can be achieved by first converting it to its trimethylsilyl ester, followed by treatment with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H). core.ac.uk This two-step, one-pot procedure offers a chemoselective method for this important transformation. core.ac.uk

Reagent in Functional Group Interconversions

Trimethylsilyl esters, including this compound, can also be viewed as reagents that facilitate the interconversion of functional groups. The carboxylic acid is temporarily transformed into a silyl ester, which then undergoes a specific reaction to yield a new functional group upon workup. worktribe.com

This is particularly evident in the conversion of carboxylic acids into other functionalities such as aldehydes, alcohols, and amides. worktribe.com The initial formation of the silyl ester can be considered the first step in a functional group interconversion sequence. For example:

Carboxylic Acid to Aldehyde: As mentioned previously, the conversion to a silyl ester followed by partial reduction with a hydride reagent like DIBAL-H effectively transforms a carboxylic acid into an aldehyde. core.ac.uk

Carboxylic Acid to Alcohol: While strong reducing agents can reduce carboxylic acids directly, a milder approach involves the formation of a silyl ester followed by reduction.

Carboxylic Acid to Amide: The activation of a carboxylic acid as a silyl ester is a common and mild method for facilitating its conversion to an amide upon reaction with an amine. core.ac.uk

In these examples, the silylating agent is a key reagent that enables the subsequent functional group transformation under conditions that might not be compatible with the free carboxylic acid. The transient nature of the silyl ester intermediate is a key feature of these synthetic strategies. worktribe.com

Synthesis of Aldehydes and Alcohols

The conversion of carboxylic acids into aldehydes is a fundamental transformation in organic chemistry, yet it can be challenging due to the potential for over-reduction to the corresponding alcohol. Trimethylsilyl esters provide a strategic entry point for this selective reduction. The process generally involves the in situ formation of the silyl ester from a carboxylic acid, which is then subjected to a controlled reduction.

Recent advancements have demonstrated that the direct reduction of carboxylic acids to aldehydes can be achieved with high selectivity using hydrosilanes under visible light photoredox catalysis. rsc.orgresearchgate.net This method is noted for its mild conditions and tolerance of a wide array of functional groups, including esters, ketones, and amides, which might otherwise be reactive. rsc.org While the direct reduction of the silyl ester intermediate is a key step, other classic methods can also be employed. For instance, after the formation of the silyl ester, reagents like lithium tri-t-butoxyaluminohydride can be used to achieve the aldehyde synthesis. researchgate.net Complete reduction to the primary alcohol can also be accomplished using stronger reducing agents if the alcohol is the desired product.

The general pathway for this transformation is outlined below:

Silylation: The carboxylic acid reacts with a silylating agent (e.g., chlorotrimethylsilane) to form the trimethylsilyl ester.

Reduction: The resulting silyl ester is treated with a suitable reducing agent under controlled conditions to yield the aldehyde.

This two-step, often one-pot, procedure leverages the enhanced reactivity of the silyl ester compared to the free carboxylic acid, allowing for greater control over the reaction outcome.

Direct Amidation and Amine Synthesis

The formation of amide bonds is one of the most frequently performed reactions in medicinal and materials chemistry. researchgate.netrsc.org Traditional methods often require harsh conditions or the use of expensive and wasteful coupling reagents. nih.gov Silicon-based reagents offer a milder and more atom-economical alternative by facilitating the direct amidation of carboxylic acids with amines. rsc.org

The mechanism involves the in situ activation of a carboxylic acid, such as phenylacetic acid, with a silicon reagent to form a reactive silyl ester intermediate. researchgate.netnih.govdoi.org This activated intermediate is then readily attacked by an amine to form the stable amide bond, with a silanol (B1196071) or siloxane as the primary byproduct. nih.govnih.gov This process avoids the formation of a stable carboxylate-ammonium salt that can hinder direct thermal amidation. nih.gov

A variety of silicon reagents have been proven effective for this transformation, including tetramethylorthosilicate (TMOS) and methyltrimethoxysilane (B3422404) (MTM), which is considered a safer alternative. nih.gov Studies using reagents like triphenylsilanol (B1683266) have helped elucidate the catalytic pathway, confirming that the reaction proceeds through the aminolysis of the catalytically generated silyl ester. doi.org

Table 1: Examples of Silicon-Mediated Direct Amidation

| Carboxylic Acid | Amine | Silicon Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Phenylacetic Acid | 4-Methylbenzylamine | Triphenylsilanol (Ph₃SiOH) | Toluene, reflux | N-(4-methylbenzyl)-2-phenylacetamide | >25% | doi.org |

| Phenylacetic Acid | Benzylamine | Methyltrimethoxysilane (MTM) | 1 M Acid, 1 M Amine | N-benzyl-2-phenylacetamide | 95% | nih.gov |

| Benzoic Acid | Aniline | Tetramethylorthosilicate (TMOS) | 4Å molecular sieves | N-phenylbenzamide | Quantitative | doi.org |

This table presents a selection of research findings to illustrate the scope of the reaction.

This methodology has been successfully applied to a broad range of substrates, including aliphatic and aromatic carboxylic acids, as well as primary and secondary amines and anilines. researchgate.netnih.gov Subsequent reduction of the newly formed amide can be carried out to produce the corresponding amine, thus providing a synthetic route from carboxylic acids to amines.

Specialized Industrial Applications

The unique chemical properties of organosilicon compounds, including those structurally related to this compound, make them valuable in high-technology sectors such as the semiconductor industry.

Application in Dielectric Film Treatment Processes

In semiconductor manufacturing, the fabrication of microchips involves complex multi-layer deposition and etching processes. evonik.com During these steps, particularly the etching of features into low-dielectric constant (low-k) films, the surfaces of these materials can become damaged. This damage can lead to moisture absorption, an increase in the dielectric constant (negatively impacting performance), and the retention of contaminants.

Silane (B1218182) compounds, including various aryl, acyl, and alkoxy silanes, are used in surface treatment processes to "heal" and protect these delicate surfaces. cfsilicones.comzmsilane.com The treatment typically involves exposing the dielectric film to the silane compound, which can be applied via methods like vapor deposition. zmsilane.com

The key functions of this silane treatment are:

Surface Repair and Passivation: The silane reacts with the damaged surface, forming a stable, protective layer. cfsilicones.com This process can restore the desired low dielectric constant and passivate the surface against environmental factors.

Adhesion Promotion: Silanes act as "molecular bridges" that improve the adhesion between the dielectric layer and subsequent layers, such as photoresists or metallic barrier films. jh-gas.comdeepseasilicone.com This is crucial for ensuring the structural integrity and reliability of the final microchip. deepseasilicone.com

Hydrophobicity Control: The treatment can render the surface hydrophobic, preventing moisture uptake which is critical for maintaining the insulating properties of the dielectric material. deepseasilicone.com

Pore Sealing: For porous low-k materials, the silane treatment can seal exposed pores on the sidewalls of etched features, providing a smooth and stable surface for the deposition of subsequent barrier and metal layers.

This surface modification is a critical step in modern semiconductor fabrication, enabling the production of smaller, faster, and more reliable electronic devices. evonik.com The use of specific silanes is tailored to the particular dielectric material and the requirements of the manufacturing process. mdpi.com

Theoretical and Computational Investigations of Silyl Ester Chemistry

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in unraveling the mechanisms of reactions involving silyl (B83357) esters. These computational methods allow for the mapping of potential energy surfaces, identifying the most favorable pathways for reactions to proceed.

One of the fundamental reactions of silyl esters is hydrolysis. DFT models have been used to investigate the hydrolysis of the silyl ester bond (Si-O-C). These studies reveal that the reaction can proceed through different pathways depending on the conditions, such as neutral or acid-catalyzed hydrolysis. For instance, in a neutral hydrolysis mechanism, a water molecule directly attacks the silicon atom. Under acidic conditions, a proton may first associate with the ester, weakening the Si-O bond and lowering the activation energy for the subsequent nucleophilic attack by water. sciencejournal.re

Computational investigations have detailed the energetic landscape of these reactions. For a generic silyl ester hydrolysis, the activation energy for the cleavage of the bond between the silicon and the alkoxy oxygen has been calculated. In one DFT study, this was found to be the weakest bond and the most likely site for hydrolysis, with a calculated activation energy of 74 kJ mol⁻¹ under neutral conditions. sciencejournal.re Under acidic conditions, protonation at the ester oxygen significantly lowers this barrier to 31 kJ mol⁻¹, which aligns well with experimental observations of enhanced reactivity in the presence of acid. sciencejournal.re

Furthermore, in reactions such as the boron-catalyzed aldol (B89426) reaction, the in situ formation of a silyl ester from a carboxylic acid has been shown through computational studies to be a key step. These models demonstrate that the silyl ester facilitates both the enolization and the turnover of the catalyst by acidifying the α-proton and mitigating the inhibitory effects of carboxylates on the Lewis acid catalyst. researchgate.net DFT calculations have helped to rationalize the reaction pathways by considering the stabilization of negative charges in the transition states, thereby explaining observed chemoselectivity. acs.org

Modeling of Transition States and Intermediates

The fleeting existence of transition states and reaction intermediates makes their direct experimental observation challenging. Computational modeling provides a virtual window into the geometry and energetics of these transient species, which is crucial for a comprehensive understanding of a reaction's kinetics and mechanism.

For silyl ester reactions, transition states are modeled to determine the rate-determining step of a reaction sequence. In the context of hydrolysis, DFT calculations illustrate the geometry of the transition state, showing the approach of the water molecule to the silicon atom and the simultaneous elongation of the Si-O bond being cleaved. sciencejournal.re For example, in the proton-catalyzed hydrolysis, the distance between the reacting water molecule and the silicon atom in the transition state is larger than in the neutral mechanism. sciencejournal.re

In more complex transformations, such as the Peterson olefination involving α-silyl ester enolates, computational studies have been used to assign the geometrical selectivity to the initial addition transition state. acs.org The modeling takes into account the role of counterions, like lithium, in chelating the intermediate, which is found to be critical for the reaction's progress. These models help to discern the fine balance between different possible rate-determining steps. acs.org

The structure of intermediates also plays a pivotal role. For instance, in certain catalytic cycles, silyl esters themselves are key reactive intermediates. scispace.com Computational models can confirm the viability of proposed intermediates by calculating their relative energies and the barriers to their formation and consumption. In some cases, unexpected intermediates, such as silanaminium carboxylate salts formed from the reaction of a silyl ester with an amine, have been proposed based on a combination of experimental and computational evidence. scispace.com The ability to model these species provides predictive power in designing new synthetic methodologies.

Table 1: Calculated Activation Energies for Silyl Ester Hydrolysis

| Reaction Pathway | Activation Energy (Ea,DFT) | Source |

|---|---|---|

| Silyl Ester Hydrolysis (Neutral) | 74 kJ mol⁻¹ | sciencejournal.re |

| Silyl Ester Hydrolysis (Proton-Catalyzed) | 31 kJ mol⁻¹ | sciencejournal.re |

Prediction of Reactivity and Selectivity in Silyl Ester Transformations

A significant advantage of theoretical and computational investigations is their ability to predict the reactivity and selectivity of chemical reactions, thereby guiding experimental design. For silyl esters like phenylacetoxytrimethylsilane, this predictive power stems from understanding how electronic and steric factors influence the molecule's behavior.

The reactivity of silyl esters is highly tunable by altering the substituents on the silicon atom. Nucleophilic attack can occur at either the carbonyl carbon or the silicon atom. Computational models can predict which pathway is more favorable by evaluating the activation barriers for each. Increasing the steric bulk of the substituents on the silicon atom generally disfavors nucleophilic attack at the silicon, thus enhancing the likelihood of reaction at the carbonyl group.

In the context of stereoselectivity, computational studies can predict which diastereomer or enantiomer will be the major product. For reactions involving chiral silyl esters or catalysts, modeling the transition states leading to different stereoisomers allows for a rationalization of the observed selectivity. For example, in asymmetric aldol reactions, computational studies have rationalized the stereoselectivity by proposing Si/B enediolates as the active species and modeling the transition states that lead to different stereochemical outcomes. researchgate.net

The electronic properties of the substituents also play a crucial role. Electron-donating groups on the silicon atom can increase the electron density on the silicon, potentially affecting its Lewis acidity and the rates of subsequent reactions. Conversely, electron-withdrawing groups can make the silicon more electrophilic. These effects can be quantified through computational analysis of the electronic structure, such as Natural Bond Orbital (NBO) analysis, which can reveal charge transfer interactions and their impact on bond strengths and reactivity. sciencejournal.re The interplay between steric and electronic effects ultimately governs the reactivity and selectivity, and computational chemistry provides a framework for deconvoluting these contributions.

Future Research Directions and Emerging Areas in Phenylacetoxytrimethylsilane and Silyl Ester Chemistry

Development of Greener Synthetic Pathways

A significant thrust in modern chemistry is the development of environmentally benign synthetic methodologies, and the synthesis of silyl (B83357) esters is no exception. Traditional methods for preparing silyl esters often involve the use of chlorosilanes, which can generate stoichiometric amounts of hydrogen chloride as a byproduct. researchgate.net Current research is actively exploring greener alternatives that minimize waste and utilize less hazardous reagents.

One promising approach is the dehydrogenative coupling of carboxylic acids with hydrosilanes. This method is highly atom-economical, producing only hydrogen gas as a byproduct. dicp.ac.cn The development of efficient and selective catalysts for this transformation is a key area of research. Additionally, the use of biocatalysis, employing enzymes to mediate the silylation of carboxylic acids, represents a frontier in green chemistry, offering mild reaction conditions and high selectivity, potentially avoiding the need for protecting groups in complex syntheses. researchgate.net The principles of green chemistry are increasingly being applied to the synthesis of silyl esters, aiming for processes with higher atom economy and reduced environmental impact. nih.gov The exploration of solvent-free reaction conditions or the use of biodegradable solvents are also important aspects of these greener pathways. nih.gov

Exploration of Novel Catalytic Systems and Electrosynthesis

The discovery of new and more efficient catalytic systems for the synthesis and reactions of silyl esters is a central theme in current research. While various metal-based catalysts have been employed, there is a growing interest in using earth-abundant and less toxic metals. chemrxiv.org For instance, copper-catalyzed systems have shown promise for the dehydrogenative silylation of carboxylic acids. chemrxiv.org Furthermore, organocatalysis, which avoids the use of metals altogether, is an attractive area of investigation for silyl ester synthesis. libretexts.org

Electrosynthesis is emerging as a powerful and sustainable tool in organosilicon chemistry. electrochem.orgrsc.orgresearchgate.net This technique uses electricity to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. electrochem.orgrsc.org The electrochemical synthesis of organosilicon compounds, including silyl esters, offers the potential for milder reaction conditions and unique reactivity patterns. electrochem.orgrsc.org Research in this area is focused on developing efficient electrochemical methods for the formation of Si-O bonds and for utilizing silyl esters in electrocatalytic transformations. electrochem.orgrsc.org The ability to precisely control the reaction potential in electrosynthesis can lead to highly selective transformations that are difficult to achieve with conventional methods. dicp.ac.cn

Expansion of Synthetic Scope in Complex Molecule Synthesis

Silyl esters are valuable intermediates in the synthesis of complex organic molecules due to their tunable reactivity. electrochem.orgworktribe.com They can serve as activated forms of carboxylic acids, facilitating transformations such as amidation and esterification under mild conditions. rsc.orgmdpi.com A key area of future research is the broader application of silyl esters, including Phenylacetoxytrimethylsilane, in the total synthesis of natural products and other biologically active compounds.

The in-situ generation of silyl esters from carboxylic acids allows for their direct use in subsequent reactions without the need for isolation, streamlining synthetic sequences. researchgate.netchemrxiv.org This strategy is particularly valuable in complex settings where functional group tolerance is crucial. Researchers are exploring the use of silyl esters to facilitate challenging bond formations and to enable chemoselective reactions in the presence of other sensitive functional groups. wilddata.cn The development of novel silylating agents with unique reactivity profiles will further expand the utility of silyl esters in the construction of intricate molecular architectures. researchgate.net

Advanced Mechanistic Elucidation Techniques

A deeper understanding of the reaction mechanisms governing the formation and reactivity of silyl esters is essential for the rational design of new synthetic methods and catalysts. researchgate.netmdpi.com Modern analytical and computational techniques are being increasingly applied to unravel the intricate details of these transformations.

In-situ spectroscopic techniques, such as NMR and IR spectroscopy, allow for the direct observation of reactive intermediates, providing valuable insights into the reaction pathways. mdpi.com Kinetic studies are crucial for determining the rate-determining steps of catalytic cycles and for understanding the influence of various reaction parameters. researchgate.net

Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool for modeling reaction mechanisms, predicting transition state geometries, and rationalizing observed selectivities. chemrxiv.org By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the factors that control the reactivity of silyl esters, paving the way for the development of more efficient and selective synthetic methodologies. chemrxiv.org

Q & A

Q. What are the established methods for synthesizing phenylacetoxytrimethylsilane, and how can reaction conditions be optimized?

this compound (CAS 2078-18-4) is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting trimethylsilyl chloride with phenylacetic acid derivatives under anhydrous conditions. Optimization includes controlling stoichiometry, using catalysts like triethylamine, and maintaining inert atmospheres to prevent hydrolysis. Reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography (GC). For predictive route planning, computational tools leveraging databases such as Reaxys or SciFinder can identify analogous syntheses for trimethylsilane derivatives .

Q. What analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the structure (e.g., methyl groups on silicon at ~0.1–0.3 ppm, phenyl protons at ~7.2–7.4 ppm) .

- Mass Spectrometry (MS) : To verify molecular weight (208.33 g/mol) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Peaks at ~1250 cm (Si–CH) and ~1700 cm (ester C=O stretch) .

- Elemental Analysis : To validate purity and stoichiometry.

Q. How should this compound be stored to ensure stability?

Store in airtight containers under inert gas (argon/nitrogen) at 0–6°C to prevent hydrolysis. Avoid moisture, strong acids/bases, and oxidizing agents. Stability studies suggest degradation occurs via cleavage of the Si–O bond in humid environments .

Advanced Research Questions

Q. How do electronic and steric effects of the trimethylsilyl group influence this compound’s reactivity in organometallic reactions?

The trimethylsilyl group acts as a protecting group for hydroxyl or carboxyl moieties, leveraging its steric bulk and electron-donating properties to stabilize intermediates. Comparative studies with benzyloxytrimethylsilane (CAS DTXSID40333864) show that phenylacetoxy derivatives exhibit slower hydrolysis rates due to increased steric hindrance around the silicon center . Advanced mechanistic studies using DFT calculations can model transition states to predict reactivity .

Q. What strategies resolve contradictions in reported reaction yields for this compound-mediated syntheses?

Discrepancies in yields often arise from variations in solvent polarity, trace moisture, or catalyst loading. Systematic optimization via Design of Experiments (DoE) can isolate critical factors. For example, using anhydrous tetrahydrofuran (THF) instead of dichloromethane improves silylation efficiency by reducing side reactions .

Q. How does this compound compare to other silylating agents (e.g., TMSCl, TMSOTf) in protecting carboxyl groups under aqueous conditions?

this compound demonstrates superior hydrolytic stability compared to TMSCl, with half-lives exceeding 24 hours in pH 7 buffer. However, its bulkier structure may reduce accessibility in sterically constrained substrates. Kinetic studies using UV-Vis spectroscopy or HPLC can quantify protection/deprotection rates .

Q. What are the ecological and toxicological risks of this compound in laboratory settings?

While specific ecotoxicity data are limited, structural analogs like triethylsilane suggest moderate aquatic toxicity (EC ~10–100 mg/L). Follow GHS precautions: use fume hoods, wear nitrile gloves, and dispose of waste via halogenated solvent protocols. Acute toxicity studies in rodents indicate low oral LD (>2000 mg/kg), but inhalation risks require mitigation .

Methodological Notes

- Data Interpretation : Cross-reference NMR and MS data with PubChem or CAS entries to confirm assignments .

- Safety Protocols : Adopt OSHA and ECHA guidelines for handling silanes, including spill management using vermiculite or sand .

- Experimental Design : Utilize factorial designs to optimize reaction parameters and reduce variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.